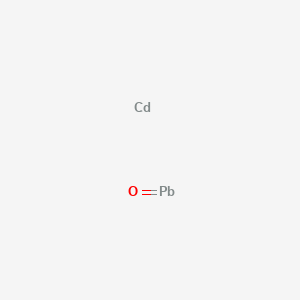
Plumbanone--cadmium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plumbanone–cadmium (1/1) is a compound that consists of one plumbanone molecule and one cadmium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cadmium (1/1) typically involves the reaction of plumbanone with cadmium salts under controlled conditions. One common method is to dissolve plumbanone in a suitable solvent, such as ethanol or methanol, and then add a cadmium salt, such as cadmium chloride or cadmium nitrate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the plumbanone–cadmium complex. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of plumbanone–cadmium (1/1) may involve larger-scale reactions using similar principles. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, advanced purification techniques, such as chromatography and distillation, may be employed to obtain high-purity plumbanone–cadmium (1/1).
化学反应分析
Types of Reactions
Plumbanone–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cadmium atom in the compound can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal. Substitution reactions can result in a variety of metal-organic complexes.
科学研究应用
Plumbanone–cadmium (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Plumbanone–cadmium (1/1) is used in the production of advanced materials, such as semiconductors and nanomaterials.
作用机制
The mechanism of action of plumbanone–cadmium (1/1) involves its interaction with molecular targets and pathways. The cadmium atom in the compound can bind to specific proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
Cadmium oxide: Similar in terms of containing cadmium but differs in its oxidation state and chemical properties.
Cadmium chloride: Another cadmium-containing compound with different reactivity and applications.
Plumbanone: The parent compound of plumbanone–cadmium (1/1), without the cadmium atom.
Uniqueness
Plumbanone–cadmium (1/1) is unique due to its specific combination of plumbanone and cadmium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
174539-64-1 |
|---|---|
分子式 |
CdOPb |
分子量 |
335 g/mol |
IUPAC 名称 |
cadmium;oxolead |
InChI |
InChI=1S/Cd.O.Pb |
InChI 键 |
CGODHOORBDWKPL-UHFFFAOYSA-N |
规范 SMILES |
O=[Pb].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


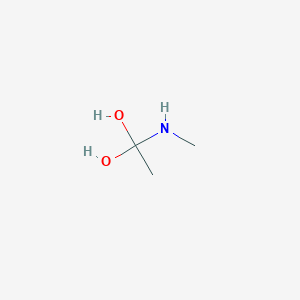
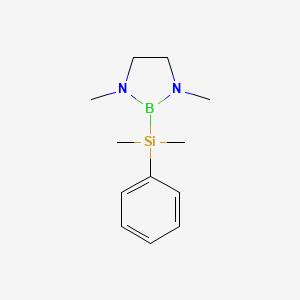
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
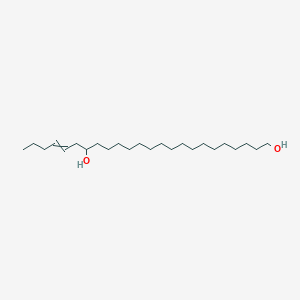
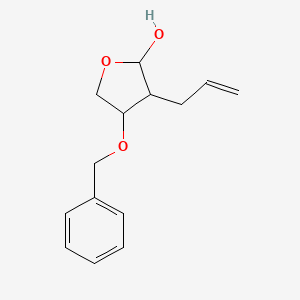
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
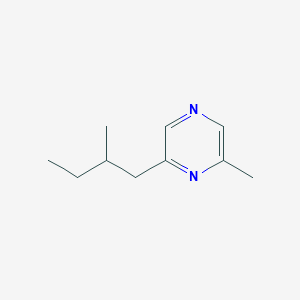
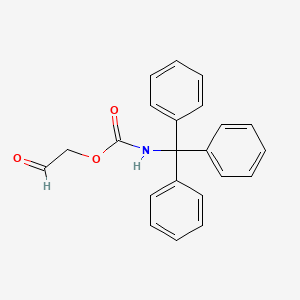
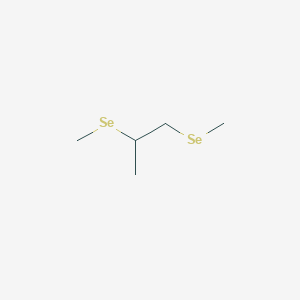
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
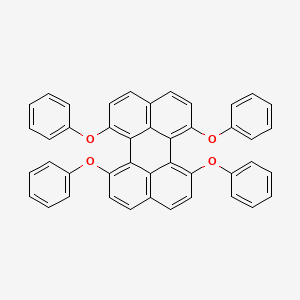
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
